1-(4-Ethylnaphthalen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylnaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C15H16O It belongs to the class of aromatic ketones and is characterized by the presence of a naphthalene ring substituted with an ethyl group and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Ethylnaphthalen-2-yl)propan-1-one can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-ethylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethylnaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(4-ethylnaphthalen-2-yl)propanoic acid.
Reduction: Formation of 1-(4-ethylnaphthalen-2-yl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(4-bromoethylnaphthalen-2-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylnaphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-ethylnaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylnaphthalen-2-yl)propan-1-one can be compared with other similar compounds such as:
1-(4-Methylnaphthalen-2-yl)propan-1-one: Differing by the presence of a methyl group instead of an ethyl group, this compound exhibits slightly different chemical reactivity and biological activity.
1-(4-Isopropylnaphthalen-2-yl)propan-1-one: The isopropyl group introduces steric hindrance, affecting the compound’s reactivity and interaction with biological targets.
1-(4-Butylnaphthalen-2-yl)propan-1-one: The longer alkyl chain influences the compound’s solubility and hydrophobic interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H16O |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-(4-ethylnaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C15H16O/c1-3-11-9-13(15(16)4-2)10-12-7-5-6-8-14(11)12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZEZDUSAMMSTKIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC2=CC=CC=C21)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.